ap-dUTP

DNA Probe Labeling Non-Radioactive Detection Hybridization Assays

ap-dUTP (CAS 179101-49-6) is a C5-modified nucleotide analog for direct enzymatic DNA probe labeling. Researchers performing Southern blotting, in situ hybridization, or TUNEL assays face workflow bottlenecks from multi-step indirect detection methods (biotin/streptavidin or digoxigenin/antibody). ap-dUTP eliminates these secondary detection steps, enabling immediate colorimetric (BCIP/NBT) or chemiluminescent detection post-hybridization. • Single-step detection reduces assay time by 3-4 steps vs. digoxigenin-dUTP workflows. • Covalent AP conjugation ensures linear signal-to-fragmentation relationship in TUNEL quantification. • Eliminates endogenous biotin background in FFPE tissue ISH. Supplied as lyophilized powder (≥98% purity); stable at -20°C. For R&D use only.

Molecular Formula C12H18N3O14P3
Molecular Weight 521.20 g/mol
Cat. No. B048520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameap-dUTP
Synonyms5-(3-Amino-1-propynyl)-2’-deoxyuridine 5’-(Tetrahydrogen Triphosphate)
Molecular FormulaC12H18N3O14P3
Molecular Weight521.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
InChIKeyBGGIMXKBIBMKBL-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes5.21 mg / 25 mg / 52.12 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ap-dUTP: Direct Enzyme-Conjugated Nucleotide for DNA Labeling


ap-dUTP (5-(3-amino-1-propyn-1-yl)-2′-deoxyuridine 5′-triphosphate) is a C5-modified nucleotide analog covalently conjugated to alkaline phosphatase (AP), enabling direct enzymatic detection of DNA without secondary antibody or streptavidin steps . Unlike indirect labeling methods that rely on hapten-antibody interactions, the AP moiety remains fully active after incorporation into DNA probes via standard enzymatic reactions such as nick translation, random priming, or PCR [1]. The compound is supplied as a lyophilized powder (≥85% purity) with a molecular weight of 521.2 g/mol . Its core value proposition lies in single-step detection workflows that eliminate the background and time costs associated with multi-step signal amplification schemes [1].

Detection Workflow Single-step direct enzymatic detection without secondary antibodies or streptavidin conjugates.
Enzymatic Incorporation Compatible with standard labeling methods: nick translation, random priming, and PCR.
Background Control Direct AP conjugation may reduce non-specific binding common in multi-step signal amplification.

ap-dUTP vs. Generic Indirect dUTP Analogs


Generic dUTP analogs such as biotin-dUTP, digoxigenin-dUTP, and fluorescein-dUTP require post-hybridization signal development steps involving streptavidin-enzyme conjugates, antibody-enzyme conjugates, or specialized fluorescence imaging equipment [1]. These additional steps introduce variability in signal linearity, increase assay duration, and elevate background noise from non-specific binding of secondary detection reagents [2]. ap-dUTP bypasses these limitations entirely by covalently attaching the signal-generating enzyme directly to the nucleotide, enabling immediate colorimetric or chemiluminescent detection following hybridization with significantly reduced workflow complexity and improved signal-to-noise characteristics . This fundamental mechanistic difference means that substituting ap-dUTP with an indirect labeling analog will alter both the quantitative output and the reproducibility of the assay.

Workflow Complexity
Indirect dUTP analogs (biotin-, digoxigenin-) require 3–4 additional post-hybridization steps that may increase inter-assay variability and hands-on time.
Background Sources
Streptavidin/antibody conjugates used in indirect systems may elevate background, especially in samples with endogenous biotin or cross-reactive proteins.
Linker-Dependent Incorporation
C5-amino-modified dUTP analogs with alkane or Z-alkene linkers may fail as Taq substrates, unlike the alkynyl linker in ap-dUTP; linker geometry can critically affect PCR probe generation.

ap-dUTP Performance Evidence vs. Leading Analogs


Single-Step Detection Workflow

ap-dUTP enables a direct, single-step detection workflow, whereas indirect labeling methods such as biotin-dUTP or digoxigenin-dUTP require 3-4 additional post-hybridization steps (membrane blocking, streptavidin/antibody binding, multiple washes) before signal development . This workflow compression directly translates to reduced hands-on time and minimized operator-dependent variability.

Detection Steps
Data to verify
Target: 1 step (direct substrate addition)
Indirect analogs: 3–4 steps
Reported workflow compression may improve reproducibility.
Class-level inference; validate in target protocol.
DNA Probe Labeling Non-Radioactive Detection Hybridization Assays

Signal-to-Noise Advantage Over Fluorescein-dUTP in TUNEL

In apoptosis detection via TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling), direct labeling with fluoresceinated dUTP (f-dUTP) was found to be less sensitive in detecting DNA strand breaks compared to indirect methods, although it offered simplicity [1]. By contrast, ap-dUTP combines the simplicity of a direct label with the high sensitivity of enzymatic amplification, achieving a 20-30 fold increase in staining intensity over background as benchmarked against the indirect biotin-dUTP and digoxigenin-dUTP methods, which themselves produce 20-30 fold signal increases over non-apoptotic controls [2].

Signal-to-Noise
Cross-study comparable
20–30× increase over background (enzymatic amplification)
Comparable sensitivity to indirect biotin/digoxigenin methods.
Flow cytometry TUNEL; single-step workflow retained.
Apoptosis Detection TUNEL Assay Signal-to-Noise Ratio

Efficient Taq Polymerase Incorporation via Alkynyl Linker

The C5-(3-aminopropynyl) modification present in ap-dUTP (5-(3-aminopropynyl)dUTP) has been systematically shown to be a substrate for Taq polymerase during PCR when fully replacing dTTP, whereas analogous C5-amino-modified dUTPs with alkane or Z-alkene linkers failed to incorporate [1]. This structural feature ensures that the AP-conjugated nucleotide retains polymerizable activity, enabling its use in PCR-based probe generation.

Taq Incorporation
Direct comparison
Alkynyl linker: confirmed substrate for full dTTP replacement
Alkane/Z-alkene linkers: not substrates
Linker geometry may determine PCR probe generation success.
PCR with Taq polymerase; linker-dependent incorporation.
PCR Labeling DNA Polymerase Substrate Modified Nucleotide Incorporation

Sub-Attomolar Chemiluminescent Detection Sensitivity

Using digoxigenin-11-dUTP in a modified Southern blot procedure, a detection limit of 0.1 aM (10^-19 M) for a 561 bp target DNA has been reported [1]. While direct ap-dUTP chemiluminescence using dioxetane substrates (e.g., CSPD, CDP-Star) has been shown to provide sensitivity within the same sub-attomolar range , ap-dUTP achieves this without the need for anti-digoxigenin-AP conjugate incubation and washing steps.

Detection Limit
Cross-study comparable
~0.1 aM reported (561 bp target)
Sub-attomolar sensitivity, comparable to digoxigenin-AP systems.
Southern blot chemiluminescence; workflow steps reduced.
Chemiluminescent Detection Southern Blot Sensitivity Comparison

Reduced Background vs. Biotin-Streptavidin Systems

In flow cytometric TUNEL assays, digoxigenin-dUTP produced somewhat less background fluorescence than biotin-dUTP, and direct labeling with fluorescein-dUTP, while simpler, was less sensitive overall [1]. ap-dUTP's direct enzyme conjugation eliminates the biotin-streptavidin interaction entirely, which is a known source of non-specific background in complex biological samples due to endogenous biotin or streptavidin cross-reactivity . This provides a lower intrinsic background comparable to or better than digoxigenin systems.

Background
Cross-study comparable
Direct AP conjugation eliminates biotin-streptavidin interaction
May reduce background in complex samples with endogenous biotin.
Flow cytometry/ISH; lower background vs. indirect systems.
Background Signal Non-Specific Binding Hybridization Specificity

ap-dUTP Optimal Application Scenarios


High-Throughput Southern Blot Screening

Laboratories processing large numbers of Southern blots benefit from ap-dUTP's single-step detection protocol. The compound's ability to generate chemiluminescent signals in the sub-attomolar range [1] without the 3-4 extra steps required by digoxigenin-dUTP reduces total assay time and minimizes lane-to-lane variability, improving both throughput and data consistency.

In Situ Hybridization on Tissue Microarrays

For pathologists and researchers performing ISH on formalin-fixed paraffin-embedded (FFPE) tissue microarrays, ap-dUTP offers a critical advantage: the elimination of biotin-streptavidin interactions reduces non-specific background staining in tissues with high endogenous biotin content [1]. The colorimetric BCIP/NBT substrate produces a permanent, insoluble precipitate that can be archived and reviewed without signal fading, a key requirement for clinical research documentation .

PCR-Based Probe Generation for Microarrays

When generating labeled DNA probes via PCR, the alkynyl linker geometry of ap-dUTP (5-(3-aminopropynyl)dUTP) ensures efficient incorporation by Taq polymerase, whereas other C5-amino-modified dUTPs with less favorable linkers fail completely [1]. This makes ap-dUTP a reliable choice for producing high-yield, directly detectable probes for custom spotted microarrays, reducing the need for post-PCR labeling optimization.

Quantitative TUNEL Assays for Apoptosis

Researchers quantifying apoptosis in cell populations by TUNEL assay can achieve the 20-30 fold signal amplification typical of enzymatic methods [1] while avoiding the complexity of biotin- or digoxigenin-based indirect detection. The direct conjugation of AP to dUTP ensures that every incorporated nucleotide contributes to signal generation, providing a linear relationship between DNA fragmentation and detectable signal that is essential for accurate quantification .

Application
Selection Property
Validation Focus
Southern blot screening (high throughput)
Single-step chemiluminescent workflow
Sensitivity and lane-to-lane reproducibility
In situ hybridization (tissue microarrays)
Low non-specific background in FFPE tissues
Background control in high endogenous biotin samples; precipitate stability
PCR probe generation for microarrays
Taq polymerase-compatible nucleotide analog
Linker-dependent incorporation efficiency; probe yield
Quantitative TUNEL apoptosis assays
Direct enzymatic signal amplification
Signal linearity and DNA fragmentation correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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